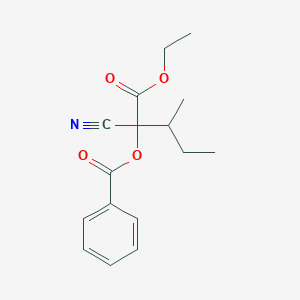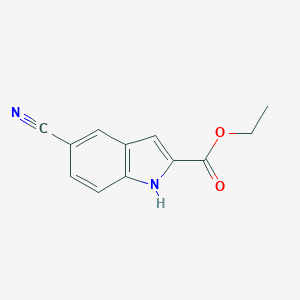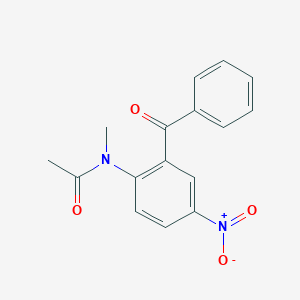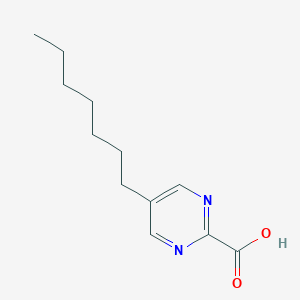![molecular formula C8H8F3NO2 B034824 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone CAS No. 110568-59-7](/img/structure/B34824.png)
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone, also known as TFAE, is a synthetic compound that has gained interest in the scientific community due to its potential applications in chemical and biological research. TFAE is a chiral molecule, meaning it has a non-superimposable mirror image, and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone is not well understood. However, it has been proposed that 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone may act as an acetylcholinesterase inhibitor, which is a type of enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has been shown to have biochemical and physiological effects in various studies. In one study, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone was found to inhibit acetylcholinesterase activity in vitro, suggesting that it may have potential as a treatment for Alzheimer's disease. In another study, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone was found to have anti-inflammatory effects in vitro, suggesting that it may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has several advantages for lab experiments, including its chiral nature and potential applications in asymmetric catalysis. However, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone also has limitations, including its low solubility in water and potential toxicity.
Direcciones Futuras
There are several future directions for research on 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone. One direction is the study of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone as a potential treatment for Alzheimer's disease and other neurodegenerative diseases. Another direction is the study of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone as a potential treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone and its potential applications in chemical and biological research.
Métodos De Síntesis
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone can be synthesized using various methods, including the reaction of 2,2,2-trifluoroacetophenone with (R)-(-)-glycidyl tosylate in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 2,2,2-trifluoroacetophenone with (R)-(-)-epichlorohydrin in the presence of a base, followed by reduction with sodium borohydride. The yield and purity of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone can vary depending on the synthesis method used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has potential applications in chemical and biological research. It has been used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has also been used as a ligand in asymmetric catalysis, which is the process of using a chiral catalyst to produce chiral products. In addition, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has been studied for its potential use as a probe for the study of enzyme mechanisms.
Propiedades
Número CAS |
110568-59-7 |
|---|---|
Nombre del producto |
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone |
Fórmula molecular |
C8H8F3NO2 |
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)7(13)12-5-1-3-6(14-12)4-2-5/h1,3,5-6H,2,4H2/t5-,6+/m1/s1 |
Clave InChI |
BDRFKTWBFMRZCP-RITPCOANSA-N |
SMILES isomérico |
C1C[C@@H]2C=C[C@H]1N(O2)C(=O)C(F)(F)F |
SMILES |
C1CC2C=CC1N(O2)C(=O)C(F)(F)F |
SMILES canónico |
C1CC2C=CC1N(O2)C(=O)C(F)(F)F |
Sinónimos |
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-(trifluoroacetyl)-, (1R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




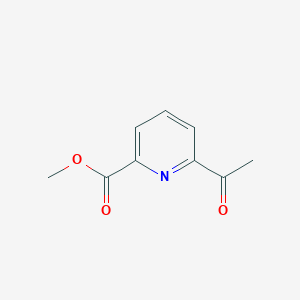
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
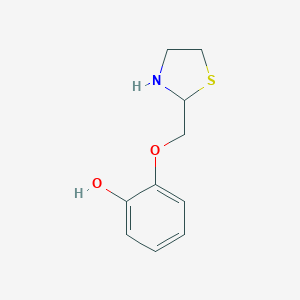
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
